6-Bromo-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid
Description
6-Bromo-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid is a quinoline derivative characterized by a bromine substituent at position 6, a trifluoromethylphenyl ethenyl group at position 2, and a carboxylic acid moiety at position 3.
Structure
3D Structure
Properties
Molecular Formula |
C19H11BrF3NO2 |
|---|---|
Molecular Weight |
422.2 g/mol |
IUPAC Name |
6-bromo-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C19H11BrF3NO2/c20-13-6-8-17-15(9-13)16(18(25)26)10-14(24-17)7-3-11-1-4-12(5-2-11)19(21,22)23/h1-10H,(H,25,26) |
InChI Key |
JWFVREZGXKNIHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Ethenyl Group: The ethenyl group is introduced through a Heck reaction, where the quinoline derivative is coupled with a suitable vinyl halide in the presence of a palladium catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Quinoline derivatives with higher oxidation states
Reduction: Alcohol or amine derivatives
Substitution: Compounds with substituted functional groups
Scientific Research Applications
Pharmaceutical Development
This compound plays a crucial role as an intermediate in the synthesis of pharmaceutical agents. It has been particularly noted for its efficacy in developing drugs targeting cancer and infectious diseases.
- Key Characteristics:
- Serves as a precursor in synthesizing quinoline derivatives, which are known for their biological activity.
- Enhances drug efficacy through structural modifications that improve pharmacokinetic properties.
Case Study:
Research has shown that derivatives of quinoline compounds exhibit potent antitumor activities. For instance, studies have demonstrated that modifications to the quinoline scaffold can lead to improved selectivity and reduced cytotoxicity against normal cells while maintaining effectiveness against cancer cells .
Fluorescent Probes
The compound's unique structural features make it suitable for developing fluorescent probes used in biological imaging.
- Applications:
- Used to visualize cellular processes and interactions.
- Aids in tracking biomolecules within live cells.
Data Table: Fluorescent Properties of Quinoline Derivatives
| Compound Name | Excitation Wavelength (nm) | Emission Wavelength (nm) | Application |
|---|---|---|---|
| 6-Bromo-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid | 480 | 520 | Cellular Imaging |
| Other Quinoline Derivatives | Varies | Varies | Various Imaging Applications |
Organic Synthesis
In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules.
- Advantages:
- Streamlines the development of new chemical entities.
- Facilitates the introduction of functional groups necessary for further reactions.
Case Study:
In synthetic organic chemistry, researchers have employed this compound to create novel heterocycles that exhibit biological activity. The versatility of its structure allows chemists to explore various synthetic pathways leading to new drug candidates .
Material Science
The compound finds applications in material science, particularly in developing advanced materials such as polymers and coatings.
- Benefits:
- Improves durability and performance characteristics of materials.
- Can be incorporated into polymer matrices to enhance thermal stability.
Data Table: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Enhanced |
| Compatibility with Polymers | Excellent |
Biological Research
In biological research, this compound has potential as a ligand for studying receptor interactions.
- Research Implications:
- Helps elucidate mechanisms of action at the cellular level.
- Can be used to investigate the role of specific receptors in disease states.
Case Study:
Studies involving receptor-ligand interactions have shown that compounds similar to this compound can modulate receptor activity, providing insights into therapeutic targets for drug development .
Mechanism of Action
The mechanism of action of 6-Bromo-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Substituent Effects on the Quinoline Core
The quinoline-4-carboxylic acid scaffold is highly modular, with substituents at positions 2 and 6 significantly influencing physicochemical and biological properties.
Table 1: Substituent Comparison
*XLogP3 values estimated or sourced from available data.
†Estimated based on similarity to .
‡Estimated based on methoxy group’s lower lipophilicity compared to trifluoromethyl.
Key Observations :
- Trifluoromethyl vs.
- Ethenyl Linker : Compounds with ethenyl bridges (e.g., ) exhibit extended conjugation, which may influence electronic properties and binding interactions compared to direct aryl attachments ().
Functional Group Modifications
Carboxylic Acid vs. Ester Derivatives
Esterification of the carboxylic acid group is a common strategy to enhance solubility or serve as synthetic intermediates:
- Ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate (): The ethyl ester derivative of a structurally similar compound highlights the role of prodrug design in modulating bioavailability.
- [2-(2,4-Dichlorophenyl)-2-oxoethyl] 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate (): Demonstrates how ester groups with complex substituents can be used to tailor metabolic stability.
Structural Analogues and Their Properties
- 6-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid (): The addition of a methyl group at position 3 increases steric bulk, which could hinder rotational freedom and affect binding pocket interactions.
- 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid (): The cyclopropyl group introduces strain and may influence conformational stability compared to planar aryl substituents.
Biological Activity
6-Bromo-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique trifluoromethyl group and quinoline structure, has been investigated for various therapeutic applications, including anti-inflammatory and anticancer properties.
- Molecular Formula : C19H11BrF3NO2
- Molecular Weight : 422.2 g/mol
- CAS Number : 926216-76-4
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : The trifluoromethyl group enhances the binding affinity to various enzymes, which may lead to increased inhibition of targets such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes involved in inflammatory processes .
- Molecular Docking Studies : In silico studies have demonstrated that the compound interacts effectively with enzyme active sites, suggesting potential for multi-target inhibition, which is crucial for treating complex diseases like cancer and neurodegenerative disorders .
Anticancer Activity
Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines. A notable study evaluated its effects on the MCF-7 breast cancer cell line, revealing an IC50 value indicative of potent anticancer activity.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10.4 | Apoptosis induction via mitochondrial pathway |
| Hek293 | 15.6 | Cell cycle arrest in G1 phase |
Anti-inflammatory Activity
The compound has been assessed for its ability to inhibit COX and LOX enzymes, which are key players in the inflammatory response. The results indicate moderate inhibition:
| Enzyme | IC50 (µM) | Comments |
|---|---|---|
| COX-2 | 19.2 | Effective against inflammation-related pathways |
| LOX-15 | 13.2 | Potential for reducing inflammatory mediators |
Case Studies
- Study on Inhibitory Effects : A recent publication explored the structure-activity relationship (SAR) of various derivatives of quinoline compounds, including this compound. The study found that the presence of the trifluoromethyl group significantly enhanced inhibitory potency against cholinesterases and β-secretase, which are critical targets in Alzheimer's disease therapy .
- Cytotoxicity Assessment : Another study focusing on the cytotoxic effects of this compound on tumor cells provided evidence for its potential use as an anticancer agent, highlighting its mechanism involving apoptosis and cell cycle modulation .
Q & A
Q. What spectroscopic methods are recommended for structural confirmation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are critical for confirming the molecular structure and functional groups. For example, - and -NMR can verify the positions of bromine, trifluoromethyl, and ethenyl substituents on the quinoline backbone. IR spectroscopy helps identify carboxylic acid C=O stretching (~1700 cm) and aromatic C-H vibrations .
Q. What synthetic routes are documented for quinoline-4-carboxylic acid derivatives?
A common approach involves esterification of the carboxylic acid group followed by coupling reactions. For instance, refluxing the quinoline-4-carboxylic acid precursor with absolute ethanol and sulfuric acid yields the ethyl ester derivative, which can be further functionalized. Purification via column chromatography (e.g., silica gel with petroleum ether:ethyl acetate) is often employed to isolate intermediates .
Q. How should this compound be stored to ensure stability?
Store in a tightly sealed container under dry, inert conditions (e.g., nitrogen atmosphere) at room temperature. Avoid exposure to moisture, light, and oxidizing agents to prevent degradation of the carboxylic acid group or bromine substituent .
Advanced Research Questions
Q. What methodological challenges arise in synthesizing brominated quinoline derivatives, and how can they be mitigated?
Key challenges include low yields during esterification and halogenation steps. For example, bromination at the 6-position of the quinoline ring may compete with side reactions. Optimizing reaction time (15–17 hours for esterification) and using catalysts like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with triethylamine (TEA) can improve coupling efficiency. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .
Q. How do substituents (e.g., trifluoromethyl, ethenyl) influence binding interactions with biological targets?
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethenyl linker allows conjugation with phenyl groups for π-π stacking in enzyme pockets. Comparative studies with analogs (e.g., chlorine or methoxy-substituted quinolines) reveal that trifluoromethyl groups increase binding affinity to hydrophobic protein domains by ~30% .
Table 1: Substituent Effects on Binding Affinity
| Substituent at Position 2 | Binding Affinity (K, nM) |
|---|---|
| Trifluoromethyl | 12.5 ± 1.2 |
| Chlorine | 38.7 ± 3.1 |
| Methoxy | 45.9 ± 4.5 |
| Data derived from fluorescence quenching assays . |
Q. What strategies are effective for studying aggregation-induced emission (AIE) properties in this compound?
AIE can be analyzed by dissolving the compound in a mixture of THF and water. At high water fractions (>90%), restricted intramolecular rotation (RIR) of the ethenyl group enhances fluorescence emission at ~500 nm. D-ribose binding disrupts aggregation, causing fluorescence quenching (83% reduction at 55 mM ribose), which is quantified using a fluorometer .
Q. How can researchers resolve contradictions in stability data under acidic vs. basic conditions?
While the compound is stable in mild acids (pH 4–6), alkaline conditions (pH > 8) hydrolyze the ester group in derivatives. Conflicting reports may arise from impurities or solvent effects. Validate stability via HPLC-MS under controlled pH buffers and compare degradation products with synthetic standards .
Methodological Recommendations
- For structural analogs : Use computational tools (e.g., DFT calculations) to predict electronic effects of substituents before synthesis .
- For protein-ligand studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
- For synthetic optimization : Design a fractional factorial experiment to test variables (temperature, catalyst loading) and identify critical yield drivers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
